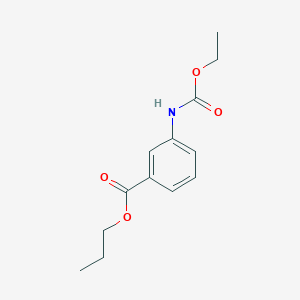

Propyl 3-((ethoxycarbonyl)amino)benzoate

Description

Properties

IUPAC Name |

propyl 3-(ethoxycarbonylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-3-8-18-12(15)10-6-5-7-11(9-10)14-13(16)17-4-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBUYLCQCBOYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC(=CC=C1)NC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 3-((ethoxycarbonyl)amino)benzoate typically involves the esterification of 3-aminobenzoic acid with ethyl chloroformate, followed by the introduction of a propyl group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-((ethoxycarbonyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Propyl 3-((ethoxycarbonyl)amino)benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Propyl 3-((ethoxycarbonyl)amino)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons

Impact of Ester Chain Length

- Propyl vs. Ethyl/Methyl Esters: The propyl group increases lipophilicity compared to ethyl or methyl esters, enhancing membrane permeability but reducing aqueous solubility. For example, Ethyl 3-aminobenzoate exhibits local anesthetic properties due to moderate lipophilicity, while Methyl 3-aminobenzoate’s higher solubility limits its tissue penetration .

- Isopropyl Analogs: Isopropyl 3-[(chloroacetyl)amino]benzoate demonstrates higher steric hindrance, reducing reactivity compared to the target compound’s ethoxycarbonyl group .

Role of Substituent Type and Position

- Ethoxycarbonylamino vs. Amino: The ethoxycarbonyl group in the target compound acts as a carbamate protecting group, improving stability against enzymatic degradation compared to the free amino group in Ethyl 3-aminobenzoate .

- Meta vs.

- Halogenated Derivatives: Isopropyl 3-[(chloroacetyl)amino]benzoate’s chloroacetyl group introduces electrophilic reactivity, making it suitable for covalent bond formation in antimicrobial agents, unlike the target’s carbamate .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Propyl 3-((ethoxycarbonyl)amino)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves coupling 3-aminobenzoic acid derivatives with ethoxycarbonyl-protecting groups under anhydrous conditions. For example, using N-(ethoxycarbonyl)imidazole as an activating agent in dichloromethane at 0–5°C minimizes side reactions. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to carbonyl reagent) and inert atmosphere (argon/nitrogen) to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >85% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30), UV detection at 254 nm. Purity >95% is acceptable for pharmacological studies.

- NMR : Confirm the ethoxycarbonylamino group via H-NMR (δ 1.2–1.4 ppm for ethyl CH, δ 4.1–4.3 ppm for ethyl CH) and C-NMR (δ 155–160 ppm for carbonyl carbons).

- Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H] at m/z ~266.3). Deviations >0.5 Da suggest impurities .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer : Store in amber glass vials at 2–8°C under inert gas (argon). Avoid lyophilization, as the ethoxycarbonyl group is prone to hydrolysis. Stability studies show <5% degradation over 6 months when protected from light and humidity .

Advanced Research Questions

Q. How does the ethoxycarbonylamino moiety influence the compound’s pharmacokinetic behavior in vitro?

- Methodological Answer : The ethoxycarbonyl group acts as a prodrug motif, enhancing lipophilicity (logP ~2.8) and passive membrane diffusion. For metabolic studies, incubate with liver microsomes (human/rat) at 37°C and monitor degradation via LC-MS. Hydrolysis to 3-aminobenzoic acid derivatives occurs at pH >7.5, suggesting instability in alkaline physiological environments. Adjust experimental buffers to pH 6.5–7.0 to mimic intracellular conditions .

Q. What strategies mitigate conflicting data in degradation studies under varying pH conditions?

- Methodological Answer : Contradictions often arise from inconsistent buffer systems. Standardize protocols using:

- Phosphate-buffered saline (PBS) for pH 7.4.

- Citrate buffer for pH 5.0 (lysosomal simulation).

- Include control samples with protease inhibitors (e.g., PMSF) to rule out enzymatic interference. Replicate experiments ≥3 times and apply ANOVA with post-hoc Tukey tests to resolve variability .

Q. How can researchers design derivatives to improve the compound’s stability without compromising bioactivity?

- Methodological Answer : Modify the ethoxycarbonyl group with biodegradable protecting groups (e.g., 2,2-bis(ethoxycarbonyl) substituents) to balance stability and controlled release. Synthesize analogs via:

- Step 1 : Introduce tert-butyldisulfanyl groups for redox-sensitive cleavage (e.g., methyl 3,4,5-tris(3-(((2-(tert-butyldisulfaneyl)ethoxy)carbonyl)amino)propoxy)benzoate derivatives).

- Step 2 : Evaluate stability in reducing environments (e.g., 10 mM glutathione) and compare bioactivity via cell viability assays (IC values). Derivatives with <20% degradation after 24 hours and IC <10 μM are optimal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.